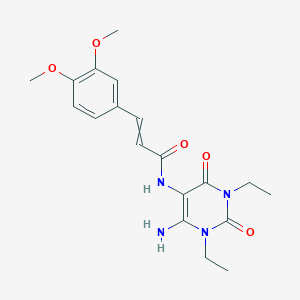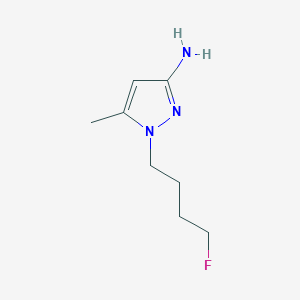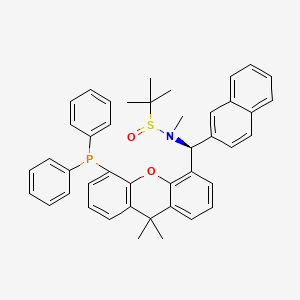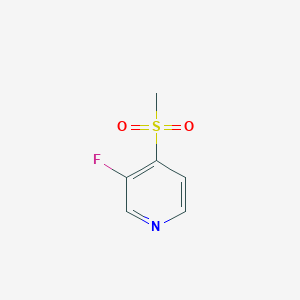
3-Fluoro-4-(methylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. The presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring imparts unique chemical and physical properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various substituted 3-fluoropyridines .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions typically occur at temperatures between 450°C and 500°C .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon for hydrogenation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Sulfone derivatives can be obtained from the oxidation of the methylsulfonyl group.
Coupling Products: Biaryl compounds are typical products of Suzuki–Miyaura coupling reactions.
Scientific Research Applications
3-Fluoro-4-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfonyl group can participate in various biochemical pathways, potentially affecting enzyme activity and protein interactions .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Chloro-4-(methylsulfonyl)pyridine
Comparison: 3-Fluoro-4-(methylsulfonyl)pyridine is unique due to the combined presence of a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and altered reactivity, compared to other fluorinated or chlorinated pyridines .
Properties
Molecular Formula |
C6H6FNO2S |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-fluoro-4-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3 |
InChI Key |
DDDYRBPXYDJVGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


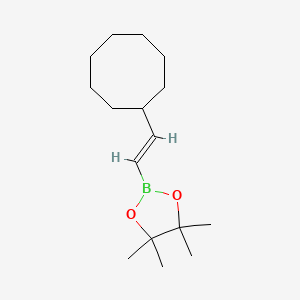
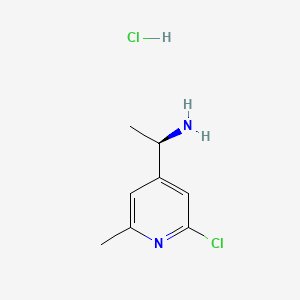

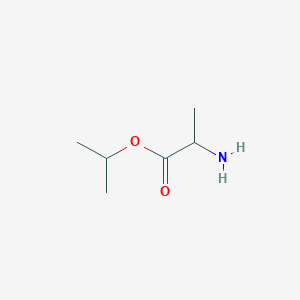

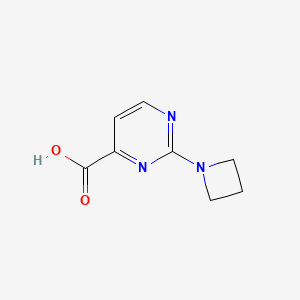
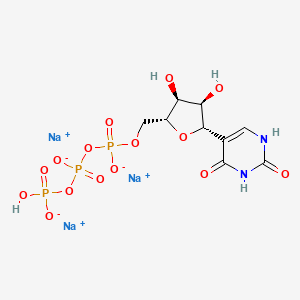
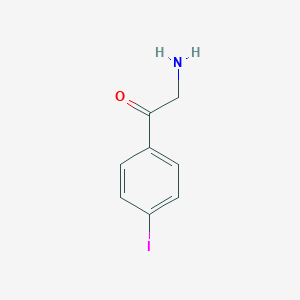
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
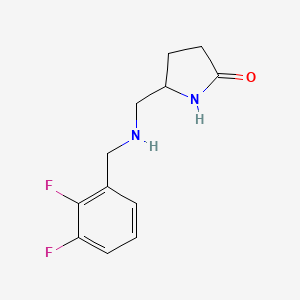
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
